2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione
Overview
Description
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione, also known as Irgacure 784, is a photoinitiator commonly used in the production of UV-curable coatings and inks . It is an organic compound with a wide range of applications in the scientific research field.
Synthesis Analysis
The synthesis of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione involves the reaction of 2-(2-aminoethyl)-ethanol and phthalic anhydride. The reaction mixture is dissolved in toluene and then heated under reflux for 6 hours with a Dean-Stark apparatus .Molecular Structure Analysis
The molecular formula of 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is C12H13NO4, and its molecular weight is 235.24 . The InChI code is 1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 .Physical And Chemical Properties Analysis
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione is a solid at room temperature . Its density is 1.3±0.1 g/cm3, boiling point is 412.0±25.0 °C at 760 mmHg, and flash point is 203.0±23.2 °C .Scientific Research Applications
Crystal Structure and Molecular Modeling
Dioxoisoindolines, including compounds similar to 2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione, have been studied for their crystal structures and molecular modeling. These compounds have shown potential as inhibitors of acetylcholinesterase (AChE), a key enzyme in Alzheimer’s disease. For instance, a related compound, 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, was synthesized, crystallized, and evaluated as an AChE inhibitor, demonstrating good competitive inhibition with very low acute toxicity (Andrade-Jorge et al., 2018).
Molecular Synthesis and Characterization
Research has been conducted on the synthesis and characterization of variants of isoindoline-1,3-dione. For example, the 2-(4-ethoxyphenyl)isoindoline-1,3-dione was synthesized and characterized using X-ray single-crystal diffraction, revealing a non-planar molecular structure (Duru et al., 2018).
Applications in Herbicide Development
Isoindoline derivatives have been explored as potential herbicides. A study on pyrazole-isoindoline hybrids showed significant inhibitory activity against 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in plant growth, making these compounds promising candidates for weed control (He et al., 2019).
Corrosion Resistance in Materials Science
In the field of materials science, isoindoline derivatives have been utilized for corrosion resistance. Phthalimide-functionalized benzoxazine monomers, synthesized from compounds including 2-(4-hydroxyphenyl)isoindoline-1,3-dione, demonstrated high-performance corrosion resistance when applied as coatings on mild steel (Aly et al., 2020).
Green Chemistry Applications
The synthesis of isoindoline-1,3-dione derivatives has also been approached through green chemistry. An example is the use of water extract of onion peel ash as a catalytic system for synthesizing these derivatives, offering an environmentally friendly method (Journal et al., 2019).
Antimicrobial Activity
Research into the antimicrobial properties of isoindoline derivatives has shown promising results. For instance, 2-(dimethylaminomethyl)isoindoline-1,3-dione and its metal complexes exhibited significant antimicrobial activity (Sabastiyan & Suvaikin, 2012).
Safety And Hazards
properties
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl]isoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-6-8-17-7-5-13-11(15)9-3-1-2-4-10(9)12(13)16/h1-4,14H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKIFGNPYPHRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373091 | |
Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2-Hydroxyethoxy)ethyl)isoindoline-1,3-dione | |
CAS RN |
69676-63-7 | |
Record name | 2-[2-(2-Hydroxyethoxy)ethyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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